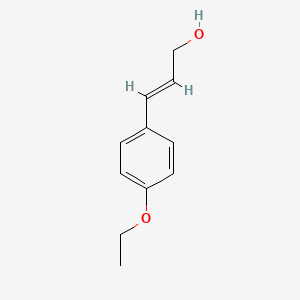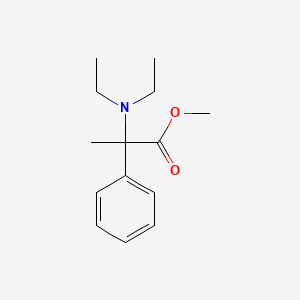
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, a bromophenyl group, and a hydrazide functional group
Métodos De Preparación
The synthesis of 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide typically involves the reaction of 1-naphthalenecarboxylic acid with 4-bromophenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active site residues, while the bromophenyl and naphthalene rings can engage in hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar compounds to 1-naphthalenecarboxylic acid, 3-(4-bromophenyl)-, hydrazide include:
1-Naphthalenecarboxylic acid, 3-(4-chlorophenyl)-, hydrazide: Similar structure but with a chlorine atom instead of bromine.
1-Naphthalenecarboxylic acid, 3-(4-fluorophenyl)-, hydrazide: Similar structure but with a fluorine atom instead of bromine.
1-Naphthalenecarboxylic acid, 3-(4-methylphenyl)-, hydrazide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
610261-46-6 |
|---|---|
Fórmula molecular |
C17H13BrN2O |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C17H13BrN2O/c18-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(10-13)17(21)20-19/h1-10H,19H2,(H,20,21) |
Clave InChI |
GQCRKUVYXRYPDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C(=O)NN)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)



![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)

![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)


![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)
